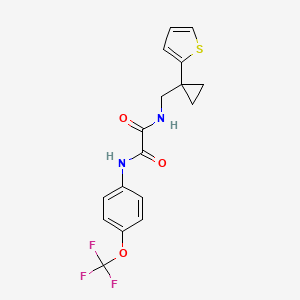

N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a trifluoromethoxy group, which is a strong electron-withdrawing group .

Molecular Structure Analysis

The presence of the trifluoromethoxy group in the compound is likely to have a significant impact on the compound’s electronic structure. This group is electron-withdrawing, which means it can decrease the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the compound .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer from similar structures that it might undergo reactions typical of thiophenes and amides. Thiophenes can participate in electrophilic aromatic substitution reactions, and amides can undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the trifluoromethoxy group could influence the compound’s polarity, and the amide group could participate in hydrogen bonding .Applications De Recherche Scientifique

Medicinal Chemistry

Thiophene-based analogs, like the one in the compound , have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Molecules with the thiophene ring system exhibit many pharmacological properties such as anti-inflammatory . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Anticancer Drugs

Thiophene derivatives also show anticancer properties . This suggests that the compound could potentially be used in the development of new anticancer drugs.

Antimicrobial Agents

Thiophene derivatives have demonstrated antimicrobial properties . This indicates that the compound could be used in the development of new antimicrobial agents.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could be used in the development of new materials for corrosion prevention.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that the compound could be used in the development of new organic semiconductors.

Electrochromic Devices

The 4-(trifluoromethoxy)phenyl component of the compound has been used in the development of electrochromic devices . These devices change color when exposed to electric charge .

Energy Storage Devices

Electrochromic materials, like the ones that can be made from the compound , have potential applications in energy storage devices .

Mécanisme D'action

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety measures should be taken when handling it, and Material Safety Data Sheets (MSDS) should be consulted if available.

Orientations Futures

Propriétés

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O3S/c18-17(19,20)25-12-5-3-11(4-6-12)22-15(24)14(23)21-10-16(7-8-16)13-2-1-9-26-13/h1-6,9H,7-8,10H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTVUBBQZBYFDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013469.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)

![Tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B3013474.png)

![4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B3013478.png)

![(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole](/img/structure/B3013480.png)

![4-(Tert-butyl)-2-[4-(tert-butyl)phenyl]-1,3-thiazole](/img/structure/B3013483.png)

![N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B3013489.png)

![3-amino-N-[4-(aminosulfonyl)phenyl]-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3013491.png)